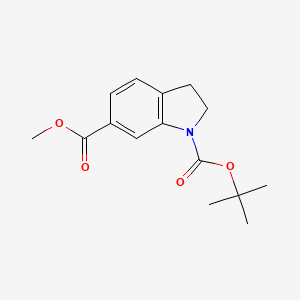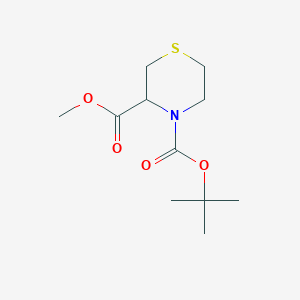
(3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL
Overview
Description
(3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL, abbreviated as (3R)-3-Pyrrolidin-1-ylazetidine or 3-Pyrrolidin-1-ylazetidine, is a chiral pyrrolidine derivative that has been gaining attention in the scientific community due to its potential applications in the synthesis of drugs and other biologically active compounds. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, it has been shown to possess a number of advantages over other pyrrolidine derivatives, such as improved solubility and stability.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings and their derivatives, such as (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL, are extensively utilized in medicinal chemistry for creating compounds to treat human diseases. Their three-dimensional structure and the ability to introduce stereochemistry make them a versatile scaffold in drug design. The review highlights the role of pyrrolidine in bioactive molecules, emphasizing the importance of stereochemistry and spatial orientation of substituents in influencing the biological profile of drug candidates. The diverse biological activities of these compounds are attributed to their unique chemical structure and ability to interact with various biological targets (Li Petri et al., 2021).
Recent Advances of Pyrrolopyridines Derivatives
Pyrrolopyridines or azaindoles, which share structural similarities with (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL, have been recognized for their anticancer properties and other therapeutic effects. The review discusses the structural and biological features of recent biologically active pyrrolopyridine derivatives. Their mechanism of action often involves mimicking the ATP molecule's purine ring, acting as kinase inhibitors for cancer treatment and other diseases. The selectivity of these compounds is primarily dictated by the different substituents attached to their nucleus (El-Gamal & Anbar, 2017).
Pyrrolizidine Alkaloid Biosynthesis and Diversity
Studies on the evolution of pyrrolizidine alkaloid biosynthesis using Senecio species have revealed insights into the synthesis of specific intermediates and the recruitment of the homospermidine synthase-encoding gene following gene duplication. The review sheds light on the qualitative and quantitative variation in pyrrolizidine alkaloid profiles within the Senecioneae tribe, underscoring the pathway's high conservation and the diversification of secondarily derived pyrrolizidine alkaloids (Langel, Ober, & Pelser, 2011).
properties
IUPAC Name |
(3R)-1-(azetidin-3-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c10-7-1-2-9(5-7)6-3-8-4-6/h6-8,10H,1-5H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHKSKAWLZGADW-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291096 | |
| Record name | (3R)-1-(3-Azetidinyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL | |
CAS RN |
1257293-74-5 | |
| Record name | (3R)-1-(3-Azetidinyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-1-(3-Azetidinyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)





![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)

